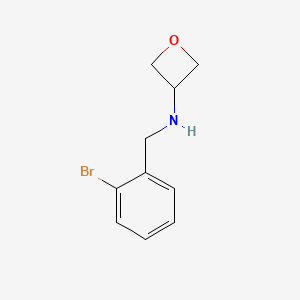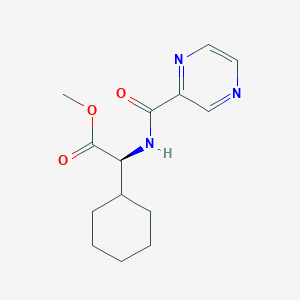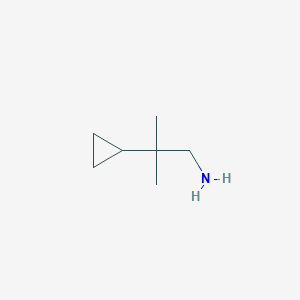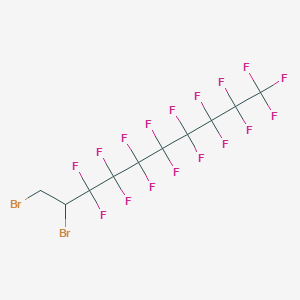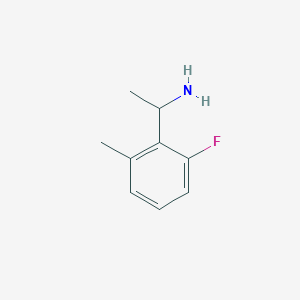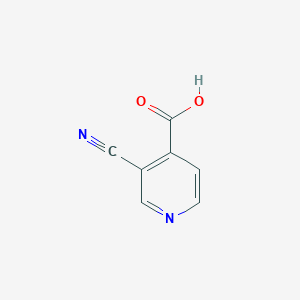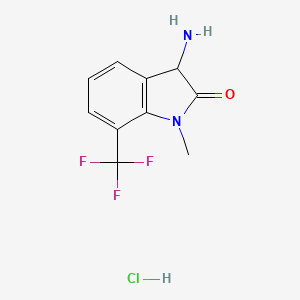
3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Descripción general
Descripción
3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride, also known as AMTFI, is a synthetic compound that has been used in scientific research for a variety of applications. This compound has been studied for its biochemical and physiological effects, and has shown promise for its use in lab experiments.
Aplicaciones Científicas De Investigación
Electrophilic Trifluoromethylation
One application involves the electrophilic trifluoromethylation of cysteine side chains in peptides. This method selectively attaches CF3 groups to the S-atom of cysteine side chains without affecting other functional groups. Such modifications can enhance the pharmaceutical properties of peptides, including stability and membrane permeability, and can be used for spin-labelling, imaging, and positron emission tomography (PET) applications (Capone et al., 2008).
Trifluoromethyl Transfer Agents
The synthesis of trifluoromethyl transfer agents, specifically 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, demonstrates the utility of such compounds in facilitating trifluoromethylation reactions. These agents are crucial for introducing trifluoromethyl groups into various substrates, expanding the toolbox for creating fluorinated molecules with potential therapeutic applications (Eisenberger et al., 2012).
Galanin Receptor Binding Affinity
Another significant application is in medicinal chemistry, where amino analogs of the compound have been synthesized to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. This work illustrates the potential for developing new therapeutic agents targeting neurological disorders and pain management (Konkel et al., 2006).
Fluorinated Amino Acids Synthesis
The compound also plays a role in the synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are important for drug development, offering enhanced metabolic stability and altered physicochemical properties (Pigza et al., 2009).
Antiviral Research
In antiviral research, derivatives of this compound have been investigated for their potential activity. For instance, the interaction of certain derivatives with indole and methyl indole in the presence of N-substituted amino acids has led to compounds with studied cytotoxic and antiviral actions, demonstrating the breadth of applications in disease management and therapeutic agent synthesis (Rusinov et al., 2012).
Propiedades
IUPAC Name |
3-amino-1-methyl-7-(trifluoromethyl)-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O.ClH/c1-15-8-5(7(14)9(15)16)3-2-4-6(8)10(11,12)13;/h2-4,7H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCJGARSGFQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C2=C1C(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride | |
CAS RN |
1332528-32-1 | |
| Record name | 2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl-7-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



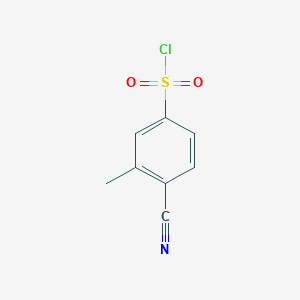
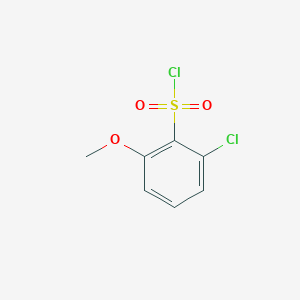
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
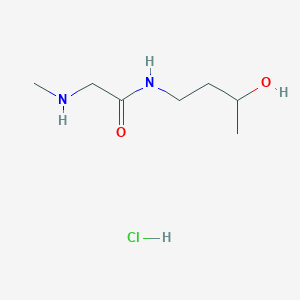
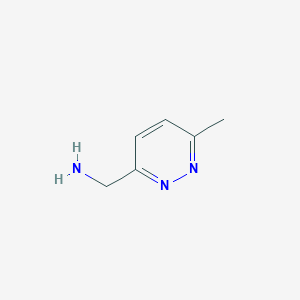
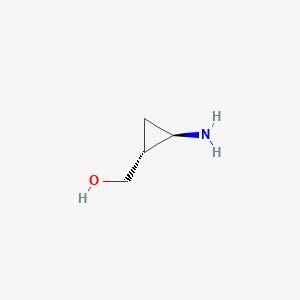
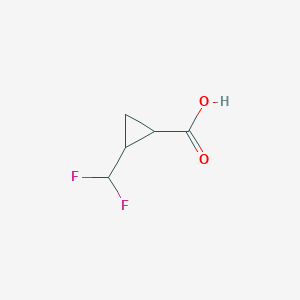
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
